![molecular formula C15H20O3 B3152755 1-(4-Isopropoxyphenyl)cyclopentanecarboxylic acid CAS No. 74316-96-4](/img/structure/B3152755.png)
1-(4-Isopropoxyphenyl)cyclopentanecarboxylic acid
Overview
Description
“1-(4-Isopropoxyphenyl)cyclopentanecarboxylic acid” is a chemical compound with the CAS Number: 74316-96-4. It has a molecular weight of 248.32 . The compound is characterized by its IUPAC Name: 1-(4-isopropoxyphenyl)cyclopentanecarboxylic acid .
Molecular Structure Analysis
The InChI Code for “1-(4-Isopropoxyphenyl)cyclopentanecarboxylic acid” is 1S/C15H20O3/c1-11(2)18-13-7-5-12(6-8-13)15(14(16)17)9-3-4-10-15/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,17) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Synthesis of S1P1 Receptor Agonists
The synthesis of cyclopentanecarboxylic acid derivatives has been demonstrated to be crucial for the development of S1P1 receptor agonists. These compounds serve as intermediates in creating more complex molecules that can mimic the action of sphingosine 1-phosphate, potentially offering therapeutic benefits for conditions influenced by this receptor (Wallace et al., 2009).
Enantioselective Synthesis and Medicinal Chemistry
Enantioselective synthesis techniques involving cyclopentanecarboxylic acid derivatives have been applied to create novel compounds with potential medicinal applications. For example, such techniques have been used to synthesize L-glutamic acid analogues, which are of interest due to their rigid and functionalized structure, offering new avenues for drug development (Battistini et al., 2004).
Isostere for Carboxylic Acid Functional Group
Cyclopentanecarboxylic acid derivatives have been explored as novel isosteres for the carboxylic acid functional group. This application is significant in drug design, where the cyclopentane-1,3-dione unit, a structural component of these derivatives, can mimic the physical-chemical properties of carboxylic acids, thereby offering an alternative moiety for drug molecules (Ballatore et al., 2011).
Antibacterial Activity
Research has also been conducted on the biological activity of compounds related to 1-(4-Isopropoxyphenyl)cyclopentanecarboxylic acid. Some studies indicate that these compounds exhibit weak antibacterial activity, suggesting potential for further exploration in antimicrobial applications (Arutyunyan et al., 2014).
Safety and Hazards
properties
IUPAC Name |
1-(4-propan-2-yloxyphenyl)cyclopentane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11(2)18-13-7-5-12(6-8-13)15(14(16)17)9-3-4-10-15/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTGIXZMOZAFOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2(CCCC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901203868 | |
Record name | 1-[4-(1-Methylethoxy)phenyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901203868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74316-96-4 | |
Record name | 1-[4-(1-Methylethoxy)phenyl]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74316-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(1-Methylethoxy)phenyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901203868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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